molecular formula C21H20BrN5O3S B10967132 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)furan-2-carboxamide

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)furan-2-carboxamide

Cat. No.: B10967132
M. Wt: 502.4 g/mol
InChI Key: SKKOYJRBXGXDSE-UHFFFAOYSA-N
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Description

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a cyclopentathieno ring, and a furanamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE involves multiple steps, starting with the preparation of the key intermediates. The initial step typically involves the bromination of 3,5-dimethyl-1H-pyrazole to form 4-bromo-3,5-dimethyl-1H-pyrazole . This intermediate is then reacted with a suitable aldehyde to form the corresponding pyrazole derivative.

The next step involves the synthesis of the cyclopentathieno ring system, which is achieved through a series of cyclization reactions. The final step involves the coupling of the pyrazole derivative with the cyclopentathieno intermediate under specific reaction conditions to form the target compound.

Industrial Production Methods:

Properties

Molecular Formula

C21H20BrN5O3S

Molecular Weight

502.4 g/mol

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)furan-2-carboxamide

InChI

InChI=1S/C21H20BrN5O3S/c1-10-18(22)11(2)26(24-10)9-13-7-8-15(30-13)19(28)25-27-12(3)23-20-17(21(27)29)14-5-4-6-16(14)31-20/h7-8H,4-6,9H2,1-3H3,(H,25,28)

InChI Key

SKKOYJRBXGXDSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN3C(=NC4=C(C3=O)C5=C(S4)CCC5)C)C)Br

Origin of Product

United States

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